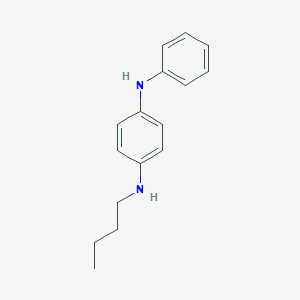

1-N-butyl-4-N-phenylbenzene-1,4-diamine

説明

1-N-Butyl-4-N-phenylbenzene-1,4-diamine is a substituted aromatic diamine characterized by a benzene ring with two amine groups at the 1 and 4 positions, modified by a butyl and a phenyl substituent, respectively. This structural motif places it within the broader family of benzene-1,4-diamine derivatives, which are widely studied for their tunable electronic, optical, and redox properties . For example, reductive amination of (E)-imine intermediates using sodium cyanoborohydride (as seen in SI78 synthesis ) or SNAr reactions with aryl halides could be adapted for its preparation.

The butyl and phenyl substituents likely enhance solubility in organic solvents compared to unsubstituted benzene-1,4-diamine, making it suitable for applications in materials science, such as organic semiconductors or fluorophores. Its redox-active aromatic amine groups may also contribute to antioxidant or aggregation-inhibiting properties, as observed in simpler derivatives .

特性

CAS番号 |

15464-99-0 |

|---|---|

分子式 |

C16H20N2 |

分子量 |

240.34 g/mol |

IUPAC名 |

1-N-butyl-4-N-phenylbenzene-1,4-diamine |

InChI |

InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3 |

InChIキー |

PIPXINMICYUFAD-UHFFFAOYSA-N |

SMILES |

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |

正規SMILES |

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |

同義語 |

N-BUTYL-PARA-AMINODIPHENYLAMINE |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Amination of Nitrobenzene: One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with butyl chloride and subsequent reaction with phenyl isocyanate.

Reductive Amination: Another method involves the reductive amination of 4-nitroaniline with butylamine and phenyl isocyanate under hydrogenation conditions.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, forming quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of dyes and pigments.

- Acts as a stabilizer in the production of polymers and resins.

Biology:

- Investigated for its potential use in biochemical assays and as a reagent in analytical chemistry.

Medicine:

- Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

Industry:

- Widely used as an antioxidant in rubber and plastic manufacturing to prevent degradation.

- Utilized in the production of high-performance materials such as aramid fibers.

作用機序

Mechanism: The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

Molecular Targets and Pathways:

- Targets reactive oxygen species (ROS) and reactive nitrogen species (RNS).

- Involves pathways related to the reduction of oxidative stress and stabilization of free radicals.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Electronic and Optical Properties

- The target compound’s phenyl and butyl groups may similarly restrict rotation, but its fluorescence profile would depend on substituent electronic effects. For instance, the electron-donating butyl group could redshift emission compared to DBD’s dimethylamino substituents.

- Redox Activity: Benzene-1,4-diamine derivatives with electron-rich substituents (e.g., dimethylamino in DBD) show enhanced redox activity, enabling applications in radical scavenging or amyloid-β aggregation inhibition . The butyl group in the target compound, being less electron-donating than dimethylamino, may reduce redox potency but improve lipophilicity for membrane penetration.

Solubility and Stability

- The butyl chain in the target compound likely enhances solubility in nonpolar solvents compared to polar derivatives like DBD or Nivaquine analogues . For example, N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine () is used as a polymer stabilizer due to its compatibility with hydrophobic matrices.

- Steric hindrance from the phenyl group may improve thermal stability, as seen in N1,N4-bis(4-bromophenyl) derivatives (), which exhibit high melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。